molecular formula C14H18ClNO4 B2530504 N-[(4-Chlorophenyl)methyl]-N-Boc-glycine CAS No. 1182070-86-5

N-[(4-Chlorophenyl)methyl]-N-Boc-glycine

Cat. No. B2530504
CAS RN: 1182070-86-5
M. Wt: 299.75
InChI Key: PJUZTHRLMLJARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-Chlorophenyl)methyl]-N-Boc-glycine, also known as 4-CPG, is a chemical compound that has been widely used in scientific research. It belongs to the class of amino acid derivatives and is commonly used as a building block for the synthesis of various peptides and proteins.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine is not fully understood. However, it is believed that it acts as a prodrug that is converted into its active form by enzymatic cleavage of the Boc group. The active form of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine is thought to inhibit the activity of enzymes involved in the biosynthesis of various peptides and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine are dependent on the specific peptide or protein that it is used to synthesize. However, studies have shown that N-[(4-Chlorophenyl)methyl]-N-Boc-glycine can inhibit the activity of enzymes involved in the biosynthesis of various peptides and proteins, leading to a decrease in their production. This can have a wide range of effects on cellular processes, including cell growth, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(4-Chlorophenyl)methyl]-N-Boc-glycine in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be used to synthesize a wide range of peptides and proteins. However, one of the limitations of using N-[(4-Chlorophenyl)methyl]-N-Boc-glycine is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when using it in lab experiments.

Future Directions

There are several future directions for the use of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine in scientific research. One direction is the synthesis of peptides and proteins with novel properties and potential therapeutic applications. Another direction is the development of new methods for the synthesis of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine and its potential toxicity.

Synthesis Methods

The synthesis of N-[(4-Chlorophenyl)methyl]-N-Boc-glycine can be achieved through several methods. One of the most commonly used methods is the reaction of N-Boc-glycine with 4-chlorobenzyl chloride in the presence of a base such as triethylamine. The reaction yields N-[(4-Chlorophenyl)methyl]-N-Boc-glycine as a white crystalline solid with a high purity.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-N-Boc-glycine has been widely used in scientific research as a building block for the synthesis of various peptides and proteins. It has been used to synthesize peptides that have antimicrobial, antiviral, and anticancer properties. It has also been used in the synthesis of peptides that have potential therapeutic applications for Alzheimer's disease, diabetes, and obesity.

properties

IUPAC Name

2-[(4-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16(9-12(17)18)8-10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUZTHRLMLJARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Chlorophenyl)methyl]-N-Boc-glycine

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